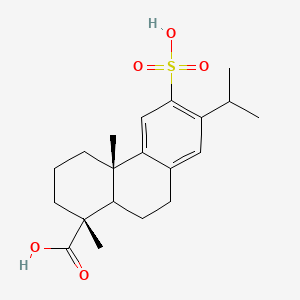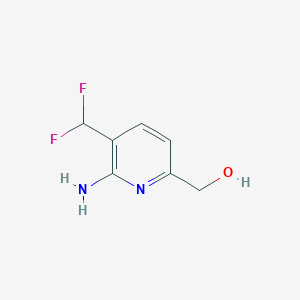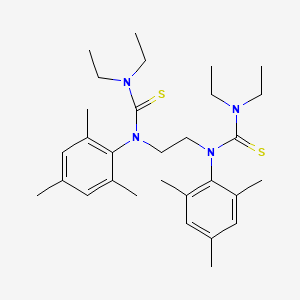
1,1'-(Ethane-1,2-diyl)bis(3,3-diethyl-1-mesitylthiourea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3,3-diethyl-1-mesitylthiourea) typically involves the reaction of ethane-1,2-diamine with 3,3-diethyl-1-mesitylisothiocyanate. The reaction is carried out in an appropriate solvent, such as diethyl ether or isopropanol, under controlled conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
1,1’-(Ethane-1,2-diyl)bis(3,3-diethyl-1-mesitylthiourea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The thiourea groups can undergo substitution reactions with halogens or other electrophiles under suitable conditions.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(3,3-diethyl-1-mesitylthiourea) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s ability to form strong hydrogen bonds makes it useful in studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3,3-diethyl-1-mesitylthiourea) involves its ability to form strong hydrogen bonds and coordinate with metal ions. These interactions can influence various molecular targets and pathways, making the compound effective in catalysis and biological systems .
Comparison with Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(3,3-diethyl-1-mesitylthiourea) can be compared with other bisthiourea derivatives such as:
Properties
Molecular Formula |
C30H46N4S2 |
|---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
1-[2-[N-(diethylcarbamothioyl)-2,4,6-trimethylanilino]ethyl]-3,3-diethyl-1-(2,4,6-trimethylphenyl)thiourea |
InChI |
InChI=1S/C30H46N4S2/c1-11-31(12-2)29(35)33(27-23(7)17-21(5)18-24(27)8)15-16-34(30(36)32(13-3)14-4)28-25(9)19-22(6)20-26(28)10/h17-20H,11-16H2,1-10H3 |
InChI Key |
CPAOGBOROJBYFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)N(CCN(C1=C(C=C(C=C1C)C)C)C(=S)N(CC)CC)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


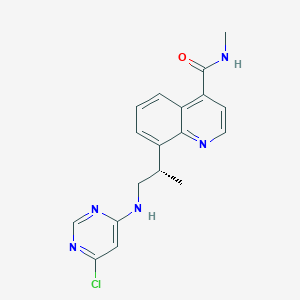
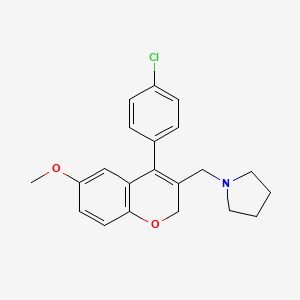
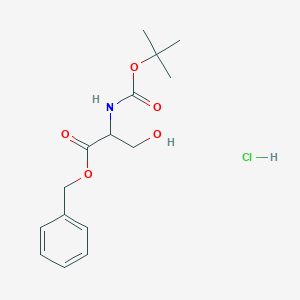

![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14794345.png)
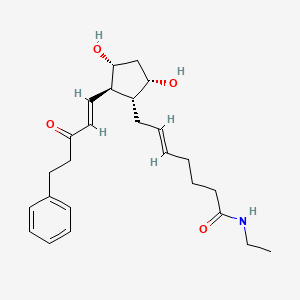

![(5R)-5-(1,1-dimethylethyl)-6,7-dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B14794355.png)
![benzyl N-[4-[dimethyl(oxo)-lambda6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B14794360.png)

![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14794371.png)
![(2R,13R,14R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B14794372.png)
